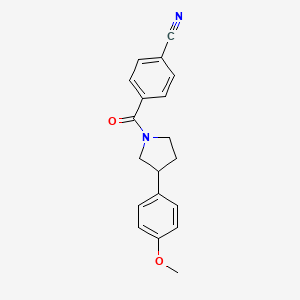

4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-23-18-8-6-15(7-9-18)17-10-11-21(13-17)19(22)16-4-2-14(12-20)3-5-16/h2-9,17H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZVBDDPOLTGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives with altered biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where pyrrolidine derivatives have shown efficacy.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring contributes to the binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(2S)-2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzonitrile

This compound () shares the pyrrolidine-1-carbonyl-benzonitrile backbone but differs in the substituent at the pyrrolidine 2-position:

- Substituent : A phenyl-1,2,4-oxadiazole group replaces the 4-methoxyphenyl group.

- Stereochemistry : The (2S)-configuration introduces chirality, which may enhance enantioselective interactions in biological systems.

- Electronic Effects : The oxadiazole ring is a planar, electron-deficient heterocycle, contrasting with the electron-rich 4-methoxyphenyl group. This difference could alter binding kinetics or metabolic stability .

Pyrazole-Carbonitrile Pesticides ()

While structurally distinct, compounds like fipronil and ethiprole share the carbonitrile functional group, which is critical for pesticidal activity. Key contrasts include:

- Core Structure: Pyrazole vs. pyrrolidine rings. Pyrazoles are aromatic and rigid, whereas pyrrolidines are non-aromatic and flexible.

- Substituents: Fipronil and ethiprole feature trifluoromethyl or ethylsulfinyl groups, which enhance lipophilicity and insecticidal potency.

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituent(s) | Molecular Formula (Calculated) | Potential Applications |

|---|---|---|---|---|

| 4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile | Pyrrolidine | 4-Methoxyphenyl, carbonitrile | C₂₀H₁₉N₂O₂ | Not specified (research use) |

| 4-[(2S)-2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzonitrile | Pyrrolidine | Phenyl-1,2,4-oxadiazole, carbonitrile | C₂₁H₁₇N₃O₂ | Enzyme inhibition studies |

| Fipronil | Pyrazole | Trifluoromethyl, sulfinyl | C₁₂H₄Cl₂F₆N₄OS | Broad-spectrum insecticide |

Research Findings and Implications

- Electronic Effects : The 4-methoxyphenyl group in the target compound may enhance π-π stacking interactions in protein binding compared to the oxadiazole group in ’s compound, which relies on dipole interactions .

- Metabolic Stability : Pyrrolidine derivatives generally exhibit better metabolic stability than pyrazoles due to reduced oxidative metabolism, suggesting advantages in drug design .

Biological Activity

4-(3-(4-Methoxyphenyl)pyrrolidine-1-carbonyl)benzonitrile, also known by its CAS number 1210168-42-5, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a methoxyphenyl group, and a benzonitrile moiety, which contribute to its interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A pyrrolidine ring , which is significant for biological activity due to its ability to interact with proteins and enzymes.

- A methoxyphenyl group , which enhances lipophilicity and may improve binding affinity to target sites.

- A benzonitrile moiety , which can participate in various chemical reactions and interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The binding affinity is influenced by the structural components of the molecule, particularly the pyrrolidine ring. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, impacting various signaling pathways involved in disease processes.

Biological Activity and Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

Anticancer Activity

- Cytotoxicity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.52 to 6.26 μM against MCF-7/ADR cells, indicating potent anticancer properties while maintaining lower toxicity toward normal cells (IC50 = 0.155–17.08 μM) .

- Mechanistic Insights : Studies reveal that these compounds can inhibit tubulin polymerization and various oncogenic kinases, leading to cell cycle arrest and apoptosis in cancer cells . Specifically, compounds have been shown to induce pre-G1 and G2/M phase cell cycle arrest in MCF-7 cells.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound has been explored through SAR studies. Modifications in the pyrrolidine ring or the substitution patterns on the phenyl groups can significantly alter the biological activity. For example, variations in substituents on the methoxyphenyl group have been linked to improved binding affinities and enhanced anticancer effects .

Study on Related Compounds

A study focusing on pyrrolizine derivatives demonstrated that modifications similar to those found in this compound led to enhanced cytotoxicity against multiple cancer cell lines (MCF-7, A2780, HT29). The study highlighted the importance of structural features in determining the efficacy of these compounds as potential anticancer agents .

Q & A

Q. What in silico tools are available for predicting ADMET properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.